"3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride" physical and chemical properties
"3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride" physical and chemical properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, a specialized chemical intermediate. The guide is structured to deliver core scientific information, practical methodologies, and contextual insights relevant to its application in research and development.
Section 1: Core Chemical Identity and Properties
3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride is a substituted piperidine derivative. The molecule incorporates a piperidine ring, a foundational scaffold in many pharmacologically active compounds, linked via an ether to a nitrated aromatic system. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility. Its potential as a precursor or building block in the synthesis of more complex molecules, particularly for novel therapeutic agents, makes a thorough understanding of its properties essential.[1]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, purification procedures, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 220559-33-9 | Vendor Data |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ | [2] |
| Molecular Weight | 272.73 g/mol | [1][2] |
| Appearance | Solid (Varies from Brown to Off-White) | [1] |
| Purity | Typically ≥97% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C for long-term stability. | [1] |
Note: Physical properties such as melting point and specific solubility data are not consistently reported across public domains and should be determined empirically for each batch.
Section 2: Synthesis and Purification Strategy
The synthesis of 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions fundamental to medicinal chemistry.
Underlying Synthetic Rationale
The core of the synthesis involves the reaction of a suitably protected 3-hydroxypiperidine with an activated aromatic compound, typically a fluoro- or chloro-substituted nitrobenzene. The electron-withdrawing nitro group is critical as it activates the aromatic ring towards nucleophilic attack by the piperidinyl alkoxide, making the reaction feasible under moderate conditions. The subsequent formation of the hydrochloride salt is a standard procedure to isolate and purify the final product as a stable, crystalline solid. A similar synthetic logic is employed for related nitrophenoxy-piperidine structures.[3]
Generalized Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar ether syntheses.[3]
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Alkoxide Formation: Suspend sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., Nitrogen). Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Add a solution of N-protected 3-hydroxypiperidine (1.0 eq.) in the reaction solvent dropwise to the NaH suspension. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation.
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SNAr Reaction: Add a solution of 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq.) in the reaction solvent dropwise. Causality Note: The fluorine atom is an excellent leaving group, and the ortho-nitro group strongly activates the ring for substitution at this position.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise until precipitation ceases.
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Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Section 3: Analytical Characterization and Quality Control
To ensure the identity and purity of 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, a multi-pronged analytical approach is required. This validation is essential before its use in subsequent research or development stages.
Analytical Workflow
Caption: A standard analytical workflow for structural verification and purity assessment.
Expected Analytical Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically 3 distinct signals in the 7-8 ppm region), the piperidine ring protons (a complex series of multiplets in the 1.5-4.0 ppm range), and the methyl group singlet (around 2.4 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
Mass Spectrometry (MS): In positive ion mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at approximately m/z 237.12.
-
HPLC (High-Performance Liquid Chromatography): When analyzed using a suitable C18 column and a mobile phase (e.g., acetonitrile/water with TFA), the chromatogram should display a single major peak, indicating high purity (typically >97%).[1]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching from the piperidinium ion, C-H stretching (aromatic and aliphatic), strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 and 1340 cm⁻¹, and C-O-C stretching for the ether linkage.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The safety profile is dictated by the presence of the nitrophenol and piperidine moieties.
GHS Hazard Information
The compound is classified with the following hazard statements, requiring specific precautions.
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]
-
Ventilation: Handle the solid only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.[7]
-
-
Spills: For small spills, sweep up the solid substance into a covered container for disposal. Avoid creating dust.[8]
Storage Recommendations
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] Recommended long-term storage is at 0-8 °C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 5: Research Applications and Context
While 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride is primarily a research chemical or building block, its structural components suggest potential areas of application in drug discovery.
-
Scaffold for CNS Agents: The piperidine ring is a privileged scaffold found in numerous centrally active drugs. Its incorporation suggests that derivatives could be explored for activity at various CNS targets.[9][10]
-
Intermediate for Bioactive Molecules: This compound serves as a key intermediate for creating more complex molecules.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries. This provides a chemical handle to append other functionalities and explore structure-activity relationships (SAR).
-
Pharmaceutical Development: The nitrophenoxy-piperidine motif is explored in the synthesis of compounds targeting neurological disorders and in biochemical research related to receptor binding and enzyme inhibition.[1]
The strategic placement of the methyl and nitro groups on the phenyl ring allows for fine-tuning of electronic and steric properties in downstream molecules, making it a versatile tool for medicinal chemists.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols - ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0929 - NITROFEN. International Chemical Safety Cards (ICSCs). Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 1-Methyl-4-ethynyl-4-(2-nitrophenoxy)piperidine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). CID 51331033 | C21H21N5O3. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). 4-(2-Methyl-4-nitro-phenoxy)-piperidine HCl | 138227-67-5. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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Appchem. (n.d.). 4-(2-Nitrophenoxy)piperidine, HCl | 1072944-49-0. Retrieved from [Link]
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Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Retrieved from [Link]
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